
9(10h)-Acridinone, 2-(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(tert-Butyl)acridin-9(10H)-one is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry, photochemistry, and material science. The tert-butyl group attached to the acridine core enhances its stability and modifies its chemical properties, making it a compound of interest for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)acridin-9(10H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedländer synthesis, which involves the condensation of a 2-aminobenzophenone with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the acridine ring.
Industrial Production Methods
Industrial production of 2-(tert-Butyl)acridin-9(10H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.
化学反应分析
Types of Reactions
2-(tert-Butyl)acridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert it into dihydroacridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the acridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted acridines, acridones, and dihydroacridines, each with distinct chemical and physical properties.
科学研究应用
2-(tert-Butyl)acridin-9(10H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Biology: Investigated for its potential as an intercalating agent in DNA studies.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other photochemical applications.
作用机制
The mechanism of action of 2-(tert-Butyl)acridin-9(10H)-one involves its interaction with biological molecules. As an intercalating agent, it can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This property is particularly useful in anticancer research, where it can induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Acridine: The parent compound with similar intercalating properties.
9-Mesityl-2,7-dimethyl-10-phenylacridinium tetrafluoroborate: A derivative with enhanced photochemical properties.
2,4,6-Triphenylpyrylium tetrafluoroborate: Another photochemically active compound with different structural features.
Uniqueness
2-(tert-Butyl)acridin-9(10H)-one is unique due to the presence of the tert-butyl group, which enhances its stability and modifies its reactivity. This makes it a valuable compound for specific applications where stability and controlled reactivity are crucial.
属性
CAS 编号 |
103554-44-5 |
|---|---|
分子式 |
C17H17NO |
分子量 |
251.32 g/mol |
IUPAC 名称 |
2-tert-butyl-10H-acridin-9-one |
InChI |
InChI=1S/C17H17NO/c1-17(2,3)11-8-9-15-13(10-11)16(19)12-6-4-5-7-14(12)18-15/h4-10H,1-3H3,(H,18,19) |
InChI 键 |
VOINWHIUZQDKGL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


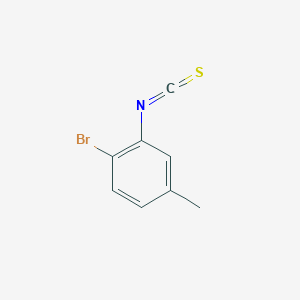
![1,2-Dichloro-4-[(2-ethynylphenoxy)methyl]benzene](/img/structure/B13687049.png)
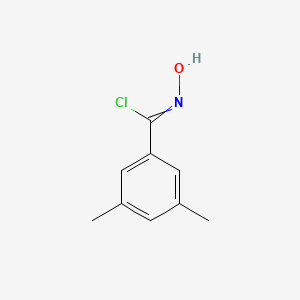
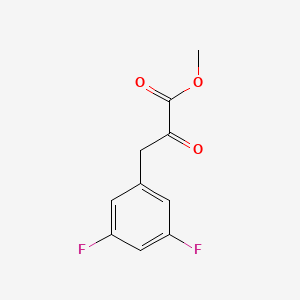
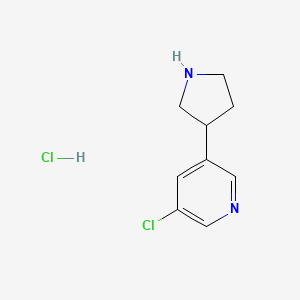

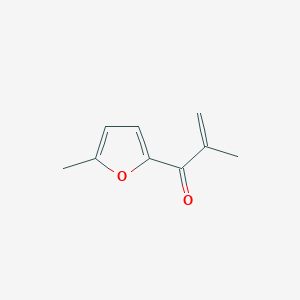
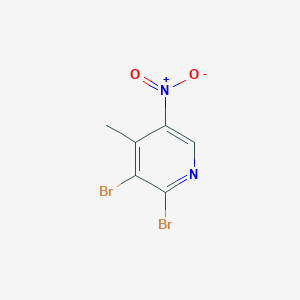
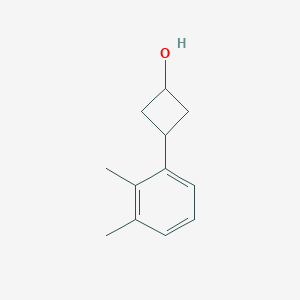


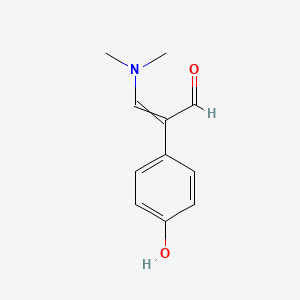
![Naphtho[2,1-b]furan-1-carbaldehyde](/img/structure/B13687150.png)

